molecular formula C21H18N4O2 B2907249 N-(3-cyanophenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide CAS No. 1260995-13-8

N-(3-cyanophenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide

Cat. No. B2907249
CAS RN: 1260995-13-8
M. Wt: 358.401
InChI Key: LJFWKEJCRSFARR-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide, also known as CE-3, is a chemical compound that has been studied for its potential use in scientific research. It is a member of the pyrimidine family of compounds and has been found to have interesting properties that make it a valuable tool in the laboratory.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide involves its binding to the GABA-A receptor, which results in an increase in the activity of this receptor. This increase in activity leads to a decrease in the excitability of neurons, which can have a calming effect on the brain.
Biochemical and Physiological Effects:
N-(3-cyanophenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can have a calming effect on the nervous system. It has also been found to have anxiolytic and sedative effects, which make it a potential candidate for the treatment of anxiety and other neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-cyanophenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide is its high affinity for the GABA-A receptor, which makes it a valuable tool for studying the function of this receptor. However, one limitation of N-(3-cyanophenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide is its relatively low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are a number of potential future directions for research on N-(3-cyanophenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide. One area of interest is the development of new drugs that target the GABA-A receptor, using N-(3-cyanophenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide as a starting point. Another potential direction is the study of the effects of N-(3-cyanophenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide on other neurological disorders, such as epilepsy and depression. Finally, there is also the potential for the development of new methods for synthesizing N-(3-cyanophenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide and other related compounds.

Synthesis Methods

The synthesis of N-(3-cyanophenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide involves the reaction of 4-ethyl-6-oxo-2-phenylpyrimidine-1(6H)-acetamide with 3-cyanophenylboronic acid in the presence of a palladium catalyst. This reaction results in the formation of the final product, N-(3-cyanophenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide.

Scientific Research Applications

N-(3-cyanophenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the GABA-A receptor, which is an important target for drugs used to treat anxiety and other neurological disorders.

properties

IUPAC Name

N-(3-cyanophenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-2-17-12-20(27)25(21(24-17)16-8-4-3-5-9-16)14-19(26)23-18-10-6-7-15(11-18)13-22/h3-12H,2,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFWKEJCRSFARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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